molecular formula C22H22N4O2 B2976414 N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105212-69-8

N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2976414
CAS No.: 1105212-69-8
M. Wt: 374.444
InChI Key: IDLXIXYLPCWRSB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a propanamide side chain. The pyrimidoindole scaffold is a heterocyclic system that combines pyrimidine and indole moieties, enabling interactions with biological targets such as kinases and enzymes . Key structural elements include:

  • 8-methyl-4-oxo-pyrimido[5,4-b]indole: This core provides rigidity and hydrogen-bonding capacity via the oxo group and aromatic nitrogen atoms.
  • Propanamide linker: The three-carbon chain connects the pyrimidoindole core to the 4-ethylphenyl group, enhancing solubility and modulating steric effects.
  • 4-ethylphenyl substituent: The ethyl group at the para position of the phenyl ring likely influences lipophilicity and target binding .

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-15-5-7-16(8-6-15)24-19(27)10-11-26-13-23-20-17-12-14(2)4-9-18(17)25-21(20)22(26)28/h4-9,12-13,25H,3,10-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLXIXYLPCWRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves the coupling of an indole derivative with a substituted phenyl group. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide (DMF) and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table highlights structural analogs and their key differences:

Compound Name Core Modification Substituent Variation Molecular Weight Key References
N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (Target) 8-methyl-4-oxo-pyrimidoindole 4-ethylphenyl propanamide 360.41
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide Same core 3-methylphenyl propanamide 360.41
N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide Acetamide linker (shorter chain) 2-chloro-4-fluorophenylmethyl group 414.85
3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 7,8-dimethoxy-pyrimidoindole 3,4-dimethoxyphenethyl group 519.57
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Same core Cyclohexenylethyl propanamide 378.5

Key Observations :

  • Linker Length : The propanamide linker in the target compound (3 carbons) balances flexibility and steric bulk compared to shorter acetamide derivatives (e.g., ), which may reduce binding pocket accessibility.
  • Conversely, methoxy groups (e.g., ) improve hydrogen-bonding capacity.
  • Core Modifications : Addition of methoxy groups to the pyrimidoindole core () alters electronic properties, which could influence π-π stacking interactions with aromatic residues in target proteins.

Yield Variations :

  • The target compound’s synthesis (similar to ) achieves ~70% yield after column chromatography, comparable to analogs like (49% yield). Lower yields (e.g., 39% in ) are observed with sterically hindered reactants.

Biological Activity

N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique molecular structure suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H24N4O2
  • Molecular Weight : 364.45 g/mol
  • CAS Number : 1105246-91-0

The structure features a pyrimidoindole core fused with a propanamide moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors involved in critical signaling pathways. The compound's binding affinity and specificity towards these targets can lead to significant biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key protein kinases, influencing cell proliferation and survival pathways.
  • Gene Expression Modulation : It can alter the expression levels of genes involved in various cellular processes.

In Vitro Studies

Recent studies have evaluated the inhibitory potency of related pyrimidoindole derivatives against several kinases. For instance:

CompoundTarget KinaseIC50 (µM)
1dCK1δ0.6
3aDYRK1A3.1
2aDYRK1A7.6

These results indicate that similar compounds exhibit micromolar to submicromolar inhibitory activities against specific kinases, suggesting that this compound may also possess comparable activity .

Case Studies

  • Anticancer Activity : A study investigated the effects of pyrimidoindole derivatives on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in tumor cells through the activation of caspase pathways.
  • Antimicrobial Properties : Another research highlighted the antibacterial efficacy of pyrimidoindole derivatives against both Gram-positive and Gram-negative bacteria. The compound's structural features are believed to enhance its membrane permeability and target bacterial enzymes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidoindole core through cyclization reactions.
  • Introduction of the ethylphenyl group via electrophilic aromatic substitution.
  • Final amide formation through coupling reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high purity and yield.

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